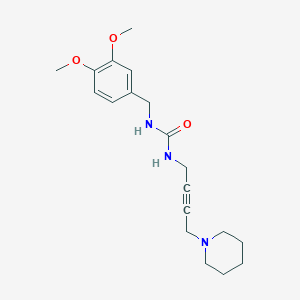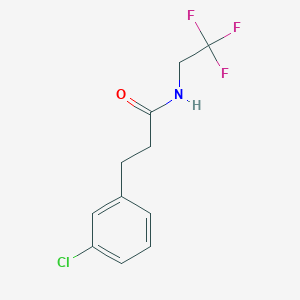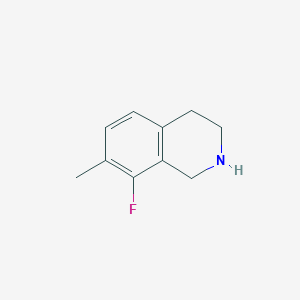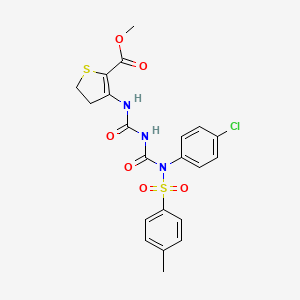![molecular formula C21H22N2O2 B2672853 2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one CAS No. 899753-02-7](/img/structure/B2672853.png)
2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one” belongs to the class of pyridazin-3-one derivatives . Pyridazin-3-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of pyridazin-3-one derivatives usually involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of pyridazin-3-one derivatives is characterized by a pyridazin-3-one skeleton . This structure allows for easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .Chemical Reactions Analysis
The chemical reactions involving pyridazin-3-one derivatives are typically related to their functionalization. The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Applications De Recherche Scientifique
Pyridazinone Compounds as Selective COX-2 Inhibitors
Pyridazinone compounds, specifically vicinally disubstituted pyridazinones, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. A notable compound in this category, ABT-963, has demonstrated significant selectivity for COX-2 over COX-1, with a selectivity ratio of 276. This compound has shown promising results in reducing prostaglandin E2 production, edema, and nociception upon oral administration, highlighting its potential for treating pain and inflammation associated with arthritis. Its selectivity and efficacy suggest that pyridazinone derivatives could be valuable in developing new anti-inflammatory drugs with improved safety profiles (Asif, 2016).
Amyloid Imaging in Alzheimer's Disease
While not directly related to the specific compound , research on amyloid imaging ligands for Alzheimer's disease provides an example of how heterocyclic compounds, which include pyridazinone derivatives, are utilized in neurological research. Radioligands developed for positron emission tomography (PET) imaging of amyloid plaques in the brain offer crucial insights into the pathophysiological mechanisms and progression of Alzheimer's disease. These advancements enable early detection and evaluation of new anti-amyloid therapies, illustrating the significance of heterocyclic chemistry in medical diagnostics and therapeutic research (Nordberg, 2007).
Environmental and Ecological Impact Studies
The study of alkylphenol ethoxylates and their degradation products, including certain pyridazinone derivatives, highlights the environmental relevance of this chemical class. These compounds, found in various domestic and industrial products, can persist in the environment and potentially disrupt endocrine function in wildlife and humans. Research into their fate, behavior, and impact in aquatic environments underscores the importance of understanding the ecological consequences of widely used chemical compounds (Ying et al., 2002).
Mécanisme D'action
The mechanism of action of pyridazin-3-one derivatives is diverse, as these compounds have been reported to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-25-19-9-7-17(8-10-19)20-11-12-21(24)23(22-20)14-18-13-15(2)5-6-16(18)3/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCQKFCYSVPRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-hexadecyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2672777.png)
![Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate](/img/structure/B2672779.png)
![N-[4-(4-fluorophenyl)-2-thiazolyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2672780.png)




![Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride](/img/structure/B2672787.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2672788.png)
![N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2672789.png)
